benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound often explored for its potential applications in medicinal chemistry and biochemistry. Its complex molecular structure and functional groups endow it with unique reactivity patterns and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves a multi-step reaction sequence. Initial steps often include the formation of intermediate compounds such as imidazole derivatives, followed by methylation and coupling reactions to introduce the benzo[d][1,3]dioxole group.
Step 1: Synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole
React 2-aminothiazole with methyl iodide in the presence of a base to yield 2-(methylthio)-1H-imidazole.
Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 25-30°C), and reaction time (e.g., 12-24 hours).
Step 2: Coupling Reaction
React the synthesized 2-(methylthio)-1H-imidazole with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and reaction time (e.g., 6-8 hours).
Industrial Production Methods
Industrial-scale production often utilizes similar synthetic routes but with optimized conditions for large-scale reactions. These processes might include automated reaction monitoring, continuous flow chemistry, and the use of scalable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to remove or modify functional groups, such as the methylthio group.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Friedel-Crafts acylation conditions with reagents like AlCl3 or FeCl3.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields various de-thio or alkyl-substituted derivatives.
Substitution: Forms ortho- or para-substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Utilized as a building block in synthetic organic chemistry for constructing complex molecules.
Biology
Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine
Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.
Industry
Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets
Targets various enzymes and receptors in biological systems.
Potential to inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
Pathways Involved
Involves binding to active sites of enzymes or receptors, altering their function and subsequent biological responses.
Can interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share structural similarities and exhibit similar biological activities.
Dioxolane compounds: Feature similar ring structures and reactivity patterns.
Uniqueness
The presence of the benzo[d][1,3]dioxole group and methylthio substitution imparts unique chemical and biological properties, differentiating it from other similar compounds.
Benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out for its versatile reactivity and promising applications in diverse scientific fields. Its exploration continues to open new avenues for research and development.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18-12-13-4-5-14(12)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIKECJZBCVKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.